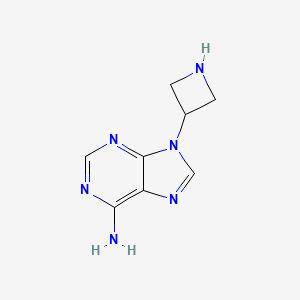
9-(Azetidin-3-yl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Azetidin-3-yl)-9H-purin-6-amine is a compound that belongs to the class of purine derivatives It features a purine ring system substituted with an azetidine moiety at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Azetidin-3-yl)-9H-purin-6-amine typically involves the introduction of the azetidine ring onto the purine scaffold. One common method involves the use of alkylated phosphonates and N-Boc-azetidin-3-one, which are converted to the corresponding N-Boc-azetidine-3-ylidenes via a Horner–Wadsworth–Emmons reaction. These intermediates are then subjected to hydrogenation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-(Azetidin-3-yl)-9H-purin-6-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the purine ring.
Scientific Research Applications
9-(Azetidin-3-yl)-9H-purin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 9-(Azetidin-3-yl)-9H-purin-6-amine involves its interaction with molecular targets, such as enzymes or receptors. The azetidine moiety can enhance binding affinity and specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound is structurally similar but features a different substitution pattern on the azetidine ring.
(Azetidin-3-yl)acetic acid: This compound is an analogue of 4-aminobutanoic acid and is used in the preparation of pharmaceutically active agents.
Uniqueness
9-(Azetidin-3-yl)-9H-purin-6-amine is unique due to its combination of a purine ring with an azetidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10N6 |
|---|---|
Molecular Weight |
190.21 g/mol |
IUPAC Name |
9-(azetidin-3-yl)purin-6-amine |
InChI |
InChI=1S/C8H10N6/c9-7-6-8(12-3-11-7)14(4-13-6)5-1-10-2-5/h3-5,10H,1-2H2,(H2,9,11,12) |
InChI Key |
HVYOZNPMBGGDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxaspiro[3.5]nonane-8-sulfonyl chloride](/img/structure/B13251214.png)
![2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13251218.png)

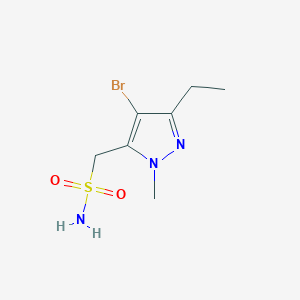
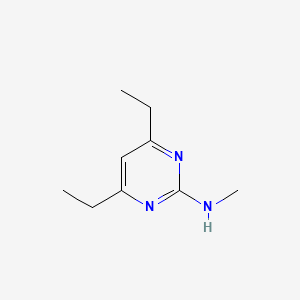
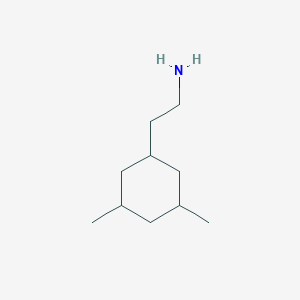
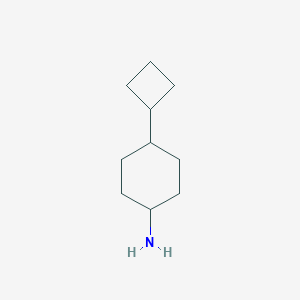
![7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13251255.png)
![2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol](/img/structure/B13251256.png)
![1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine](/img/structure/B13251268.png)
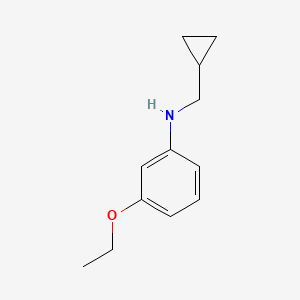
![{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol](/img/structure/B13251281.png)
![[(1,3-Dioxaindan-4-yl)(hydroxy)methyl]phosphonic acid](/img/structure/B13251287.png)
![9-Amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13251294.png)
